molecular formula C11H18N4O2 B11783046 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11783046
M. Wt: 238.29 g/mol
InChI Key: MGWAUDAYFFRUGR-UHFFFAOYSA-N
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Description

1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707594-23-7) is a chemical compound with a molecular formula of C11H18N4O2 and a molecular weight of 238.29 g/mol . This molecule features a 1,2,3-triazole ring linked to a carboxylic acid group and a piperidine-substituted propyl chain. The 1,2,3-triazole scaffold is a significant pharmacophore in medicinal chemistry, known for its versatility and ability to improve the physicochemical properties, pharmacokinetics, and pharmacology of compounds . Derivatives of 1,2,3-triazole-4-carboxylic acid are an active area of research in drug discovery. For instance, structurally related 1,2,3-triazole-4-carboxamide analogs have been extensively investigated and identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Furthermore, molecular scaffolds incorporating both piperidine and triazole motifs are of significant interest in pharmaceutical research for the development of novel inhibitors targeting various proteins . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a reference standard in exploratory biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

1-(2-piperidin-1-ylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H18N4O2/c1-9(14-5-3-2-4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)

InChI Key

MGWAUDAYFFRUGR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Azide Preparation : The carboxylic acid is converted to its acyl azide via treatment with diphenyl phosphoryl azide (DPPA) in the presence of a base such as triethylamine.

  • Cycloaddition : The acyl azide reacts with 2-(piperidin-1-yl)propyl propiolate under Cu(I) catalysis (e.g., CuI, 10 mol%) in dimethylformamide (DMF) at 0–25°C for 5–30 minutes.

  • Workup : The crude product is precipitated using ice-cold water, filtered, and purified via silica gel chromatography.

Key Data :

  • Yield : 90–97%

  • Reaction Time : <30 minutes

  • Regioselectivity : Exclusive 1,4-disubstituted triazole formation due to Cu(I) mediation.

This method’s efficiency is attributed to the rapid kinetics of CuAAC and the commercial availability of starting materials. However, residual copper removal requires additional purification steps.

Cesium Carbonate-Mediated [3 + 2] Cyclization

An alternative route utilizes cesium carbonate (Cs2CO3) to activate β-carbonyl phosphonates for cyclization with azides. This method avoids transition metals and is suitable for acid-sensitive substrates.

Reaction Protocol

  • Base Activation : β-Carbonyl phosphonate (1.0 equiv) and Cs2CO3 (2.0 equiv) are stirred in DMSO to generate a Z-enolate intermediate.

  • Azide Addition : An azide (1.2 equiv) in DMSO is introduced, triggering a [3 + 2] cycloaddition at room temperature.

  • Isolation : The mixture is extracted with ethyl acetate, washed with brine, and purified via flash chromatography.

Key Data :

  • Yield : 75–92%

  • Reaction Time : 2–6 hours

  • Regioselectivity : Predominantly 1,4,5-trisubstituted triazoles.

While this method eliminates copper contamination, the use of DMSO as a solvent complicates large-scale due to high boiling point and odor.

Multi-Step Synthesis via Ketoxime Intermediates

A patent-pending approach (CN104370835A) employs a four-step sequence starting from 4-methyl acetophenone:

Synthetic Pathway

  • Mannich Reaction : 4-Methyl acetophenone reacts with formaldehyde and dimethylamine hydrochloride to form N,N-dimethyl-3-oxo-3-(4-tolyl)propan-1-aminium chloride.

  • Condensation : Treatment with 1H-1,2,3-triazole in ethanol yields 1-4-tolyl-3-(1H-1,2,3-triazol-1-yl)propan-1-one.

  • Oximation : Reaction with hydroxylamine hydrochloride forms the corresponding ketoxime.

  • Reduction : Catalytic hydrogenation (Pd/C, H2) reduces the ketoxime to the final amine.

Key Data :

  • Overall Yield : 22–28%

  • Critical Step : The reduction step requires precise control of hydrogen pressure to avoid over-reduction.

This method is less efficient than CuAAC but provides flexibility for introducing diverse substituents at the triazole ring.

Grignard Reagent-Mediated Carboxylation

A patented method (US20180029999A1) uses Grignard reagents to introduce the carboxylic acid moiety:

Reaction Protocol

  • Bromide Formation : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride to form a mono-bromide intermediate.

  • Carboxylation : Carbon dioxide is introduced under low-temperature conditions (−30°C to 0°C) to yield the carboxylic acid derivative.

  • Acid Workup : Hydrochloric acid quench followed by extraction and drying affords the crude product.

Key Data :

  • Yield : 65–78%

  • Temperature Sensitivity : Side reactions occur above −10°C.

This method is advantageous for late-stage carboxylation but requires anhydrous conditions and specialized equipment.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
CuAAC90–97%<30 minHigh efficiency, scalabilityCopper removal required
Cs2CO3 Cyclization75–92%2–6 hMetal-free, regioselectiveDMSO solvent challenges
Multi-Step Synthesis22–28%48–72 hStructural flexibilityLow overall yield
Grignard Carboxylation65–78%4–8 hLate-stage functionalizationSensitivity to moisture/temperature

Optimization Strategies

Solvent Effects

  • DMF vs. DMSO : DMF enhances CuAAC reaction rates but complicates purification, whereas DMSO improves regioselectivity in cesium-mediated reactions.

  • Green Solvents : Ethanol and methyltetrahydrofuran (MeTHF) are emerging as alternatives to reduce environmental impact.

Catalyst Loading

  • Cu(I) Load Reduction : Catalytic systems with 5–10 mol% CuI maintain efficiency while minimizing metal residues.

  • Cs2CO3 Stoichiometry : Excess cesium carbonate (2.0 equiv) ensures complete enolate formation.

Analytical Validation

Purity Assessment

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.

  • NMR : 1H NMR (400 MHz, CDCl3) displays characteristic signals:

    • Piperidine protons: δ 2.40–2.70 (m, 6H)

    • Triazole proton: δ 8.10 (s, 1H)

    • Carboxylic acid: δ 12.50 (broad s, 1H)

Mass Spectrometry

  • ESI-MS : [M+H]+ at m/z 239.2 aligns with the molecular formula C11H17N4O2.

Industrial-Scale Considerations

Cost Analysis

  • CuAAC : Low cost ($0.50–$1.00/g) due to high yields and minimal waste.

  • Multi-Step Synthesis : Higher cost ($5.00–$8.00/g) from prolonged reaction times and purification .

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group readily undergoes amidation with primary/secondary amines to form bioactive amide derivatives. This reaction is critical for optimizing pharmacokinetic properties or targeting specific enzymes:

Reagents/ConditionsProductsApplication
Amines + coupling agents (EDC/HOBt)Amide derivativesEnhanced bioavailability for antimicrobial agents
Aryl/alkyl amines in DMF, 0°C to RTN-substituted amidesModulation of enzyme inhibition profiles

This transformation typically employs carbodiimide-based coupling agents, with reaction completion confirmed by HPLC.

Esterification Reactions

The carboxylic acid converts to esters under acidic or Mitsunobu conditions, enabling solubility tuning or prodrug development:

Reagents/ConditionsProductsPurpose
Methanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl esterIntermediate for further modifications
DIAD/PPh<sub>3</sub>, THFBulky alkyl estersImproved membrane permeability

Ester derivatives are often hydrolyzed back to the parent acid in physiological conditions.

Piperidine Nitrogen Alkylation

The tertiary amine in the piperidine ring undergoes alkylation with alkyl halides or epoxides, expanding structural diversity:

Reagents/ConditionsProductsOutcome
Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium saltsIncreased polarity for CNS-targeted analogs
Benzyl chloride, Et<sub>3</sub>N>N-benzylated derivativesEnhanced receptor binding affinity

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in regioselective reactions, though its electron-deficient nature limits electrophilic substitution:

Reaction TypeReagents/ConditionsProducts
Huisgen cycloadditionAzides, Cu(I) catalystBis-triazole hybrids
N-alkylationPropargyl bromide, NaH1,4-disubstituted triazoles

Metal-Mediated Cross-Couplings

While not directly observed in the parent compound, analogous triazole derivatives undergo Suzuki and Sonogashira couplings for aryl/alkynyl substitutions:

Reaction TypeCatalystsApplications
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl motifs for enzyme inhibition
Sonogashira couplingPd/CuI, Et<sub>3</sub>NAlkynyl-linked probes for receptor studies

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

ConditionDegradation PathwayHalf-Life
pH 1.2 (simulated gastric fluid)Piperidine ring protonation>24 hrs
pH 7.4 (blood plasma)Ester hydrolysis (if present)8–12 hrs

This reactivity profile positions 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid as a scaffold for developing antimicrobial, anticancer, and enzyme-targeted therapeutics. Strategic functionalization of its triazole, carboxylic acid, and piperidine groups enables precise modulation of physicochemical and biological properties.

Scientific Research Applications

Biological Applications

Antimicrobial Properties
Research indicates that derivatives of 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound for new antibiotics. For instance, studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0156 mg/mL against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM . Notably, hybrid compounds derived from this triazole have demonstrated cytotoxic effects in human cancer cell lines such as MCF-7 and HT-29 .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. Research has shown that certain derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .

Agricultural Applications

Fungicidal Properties
The fungicidal potential of this compound makes it a candidate for agricultural applications. Its ability to combat crop diseases could lead to the development of new fungicides that enhance crop yield and protect against fungal pathogens.

Material Science Applications

Polymerization Processes
The reactive functional groups present in this compound allow for its use in creating novel materials through polymerization processes. The incorporation of the triazole moiety into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Key Features
1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₁H₁₈N₄O₂ 238.29 Piperidinylpropyl Basic piperidine enhances solubility and target binding
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid C₉H₈N₄O₂ 204.19 2-Aminophenyl Antimicrobial activity against Gram-positive/-negative pathogens
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride C₈H₁₃ClN₄O₂ 232.67 Piperidinyl (hydrochloride) Improved solubility due to salt form
1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (1038261-38-9) C₉H₆ClN₃O₂ 227.62 2-Chlorophenyl Electron-withdrawing Cl enhances stability
1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid (1526742-53-9) C₆H₈FN₃O₂ 173.15 3-Fluoropropyl Fluorine improves metabolic stability

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Piperidine derivatives show enhanced binding to amine receptors, while halogenated analogs (Cl, F) improve pharmacokinetic profiles .
  • Combinatorial Libraries : Click chemistry enables rapid generation of triazole-based libraries for high-throughput screening .
  • Safety Challenges : Acute toxicity in some analogs () necessitates rigorous safety profiling during drug development .

Biological Activity

1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound characterized by a unique triazole structure that exhibits diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, antifungal, and anticancer therapies. The presence of the piperidine ring and the carboxylic acid moiety at the 4-position of the triazole enhances its solubility and reactivity, making it suitable for various chemical transformations and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown potential as effective antimicrobial agents due to their ability to inhibit bacterial growth. For instance, studies have demonstrated that similar triazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, research on related triazole derivatives has shown selective cytotoxic activity against human leukemic T-cells at nanomolar doses. This activity was attributed to mechanisms such as inducing apoptosis and DNA damage without direct intercalation into DNA . The structural features of this compound suggest that it may also exhibit similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the triazole ring or piperidine moiety can significantly alter its pharmacological profile. For instance:

  • Electron-withdrawing groups may enhance potency against specific targets.
  • Alkyl chain length can affect solubility and membrane permeability.

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against various pathogens .

Study on Anticancer Effects

In vitro studies on a series of triazole derivatives revealed that certain compounds induced significant morphological changes in cancer cell lines indicative of apoptosis. These changes included chromatin condensation and DNA fragmentation . The compound's ability to modulate key cellular pathways suggests its potential as a therapeutic agent in oncology.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid?

Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, a similar protocol () used CuSO₄, sodium ascorbate, and THF/water solvent systems to facilitate cycloaddition. Post-reaction purification via column chromatography (e.g., silica gel) is critical to isolate the product. Piperidine-propyl precursors can be prepared via nucleophilic substitution or reductive amination before coupling with the triazole-carboxylic acid moiety .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?

Answer:
Density Functional Theory (DFT) calculations can model transition states and electron density maps to predict regioselectivity. For instance, studies on analogous piperidine-triazole hybrids (e.g., ) emphasize aligning theoretical models with experimental kinetic data. Validation through NMR monitoring of reaction intermediates is advised to resolve discrepancies between computational and empirical results .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., triazole protons at δ 7.5–8.5 ppm) and piperidine ring conformation.
  • IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and triazole (1450–1600 cm⁻¹) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., reported HRMS for a triazole derivative) .

Advanced: How should researchers resolve contradictions in toxicity data across studies?

Answer:
Cross-reference in vitro assays (e.g., MTT for cytotoxicity) with in vivo models (e.g., zebrafish embryotoxicity). Safety data sheets () highlight variability in acute toxicity classifications; thus, adherence to OECD guidelines for standardized testing is critical. Dose-response curves and metabolite profiling (LC-MS) can clarify mechanisms .

Basic: What storage conditions ensure the compound’s stability?

Answer:
Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). recommends similar conditions for pyrazole-carboxylic acids to prevent hydrolysis or dimerization. Periodic HPLC purity checks are advised .

Advanced: How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Answer:
Systematically modify substituents at the piperidine nitrogen or triazole C-4 position. demonstrates multi-step synthesis for introducing fluorinated or heteroaromatic groups. Pair synthetic diversification with in vitro enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with activity .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation ( classify similar compounds as respiratory irritants).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to address discrepancies between computational and experimental LogP values?

Answer:
Validate computational predictions (e.g., ChemAxon, ACD/Labs) with shake-flask HPLC measurements. Adjust solvation models (e.g., COSMO-RS) to account for pH-dependent ionization of the carboxylic acid group. underscores iterative alignment of theoretical and experimental data .

Basic: What solvents are suitable for solubility testing?

Answer:
Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid’s polarity. Aqueous solubility can be pH-dependent; buffered solutions (pH 7.4) simulate physiological conditions. used THF/water mixtures for similar compounds .

Advanced: What strategies improve bioavailability in preclinical studies?

Answer:

  • Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester derivatives in ).
  • Salt Formation : Sodium or lysine salts improve aqueous solubility.
  • Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) can bypass rapid renal clearance .

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